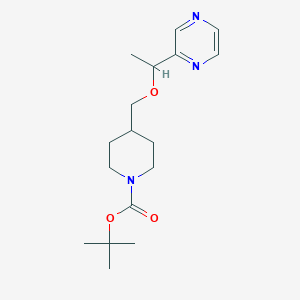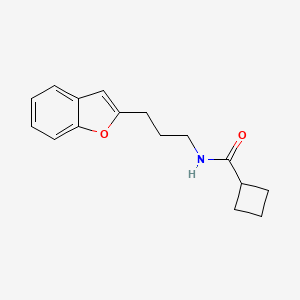
N-(3-(benzofuran-2-yl)propyl)cyclobutanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound N-(3-(benzofuran-2-yl)propyl)cyclobutanecarboxamide is a derivative of benzofuran, which is a heterocyclic compound consisting of fused benzene and furan rings. Benzofuran derivatives have been extensively studied due to their diverse biological activities and potential therapeutic applications. The specific compound is not directly mentioned in the provided papers, but it shares structural similarities with the compounds discussed in the first paper, which focuses on benzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB activity .
Synthesis Analysis
The synthesis of benzofuran derivatives typically involves the formation of the benzofuran ring followed by various functionalization reactions. In the first paper, a series of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives were designed and synthesized from a reference lead compound . Although the exact synthesis of N-(3-(benzofuran-2-yl)propyl)cyclobutanecarboxamide is not detailed, it can be inferred that similar synthetic strategies could be employed, involving the acylation of benzofuran with appropriate amine and carboxylic acid derivatives to form the amide bond.
Molecular Structure Analysis
The molecular structure of benzofuran derivatives is crucial for their biological activity. The first paper discusses the importance of the +M effect and hydrophobic groups on the N-phenyl ring in potentiating anticancer and NF-κB inhibitory activities . The presence of a cyclobutanecarboxamide moiety in N-(3-(benzofuran-2-yl)propyl)cyclobutanecarboxamide suggests that this compound could also exhibit unique structural characteristics that may influence its biological activity, although this would require further investigation through methods such as X-ray crystallography or NMR analysis.
Chemical Reactions Analysis
Benzofuran derivatives can undergo various chemical reactions, including acylation, as mentioned in the second paper, where benzamide derivatives were synthesized through direct acylation reactions . The N-(3-(benzofuran-2-yl)propyl)cyclobutanecarboxamide could potentially undergo similar reactions, which could be used to further modify the compound and enhance its biological properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzofuran derivatives are influenced by their molecular structure. The first paper indicates that the cytotoxic activities of the synthesized compounds were measured using the sulforhodamine B assay, suggesting that these compounds have measurable interactions with biological systems . The second paper discusses the solid-state properties and hydrogen bonding interactions of benzamide derivatives, which are important for their function as colorimetric sensors . While the specific physical and chemical properties of N-(3-(benzofuran-2-yl)propyl)cyclobutanecarboxamide are not provided, it can be hypothesized that it would exhibit properties consistent with other similar benzofuran derivatives.
Applications De Recherche Scientifique
Antimicrobial Activity
Benzofuran derivatives have been synthesized and tested for their antimicrobial activity against a variety of microorganisms. A study detailed the synthesis of various benzofuran-2-yl compounds, including those with cyclobutyl moieties, and tested them against bacteria such as Staphylococcus aureus and Candida albicans. The results indicated that some derivatives exhibited strong antimicrobial effects, suggesting potential applications in developing new antimicrobial agents (Koca et al., 2005).
Synthetic Methodologies
Research has also focused on the synthesis of cyclobutane-containing C3-symmetric peptide dendrimers, highlighting the versatility of cyclobutane derivatives in constructing complex molecular architectures. These methodologies could be applicable in the synthesis of N-(3-(benzofuran-2-yl)propyl)cyclobutanecarboxamide and its analogs for various scientific applications (Gutiérrez-Abad et al., 2010).
Antitumor Activity
Another study explored the synthesis of benzofuran carboxamide derivatives for their in vitro antimicrobial, anti-inflammatory, and radical scavenging activities. The research demonstrated that new 3-(glycinamido)-benzofuran-2-carboxamide derivatives were synthesized and showed promising bioactivities, suggesting their potential in the development of antitumor and anti-inflammatory drugs (Lavanya et al., 2017).
Supramolecular Chemistry
Benzene-1,3,5-tricarboxamide derivatives have been extensively studied for their supramolecular self-assembly behavior, forming one-dimensional, nanometer-sized rod-like structures stabilized by threefold H-bonding. This self-assembly behavior is crucial for applications in nanotechnology, polymer processing, and biomedical fields, indicating that similar structural motifs in N-(3-(benzofuran-2-yl)propyl)cyclobutanecarboxamide could be explored for supramolecular applications (Cantekin et al., 2012).
Propriétés
IUPAC Name |
N-[3-(1-benzofuran-2-yl)propyl]cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c18-16(12-6-3-7-12)17-10-4-8-14-11-13-5-1-2-9-15(13)19-14/h1-2,5,9,11-12H,3-4,6-8,10H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSQQTPDVZKLVAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NCCCC2=CC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(benzofuran-2-yl)propyl)cyclobutanecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-2-(4-chlorophenoxy)-N-(2-(diethylamino)ethyl)acetamide hydrochloride](/img/structure/B2516671.png)
![2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]cyclobutane-1-carboxylic acid](/img/structure/B2516672.png)
![5-Methyl-2-(4-methylbenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2516674.png)
![2-[3-(anilinomethyl)-7-methyl-2-oxoquinolin-1(2H)-yl]-N-(4-chlorophenyl)acetamide](/img/structure/B2516675.png)
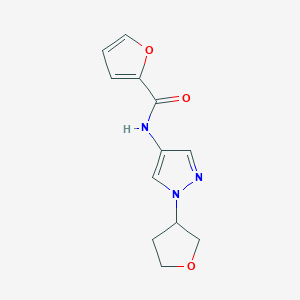
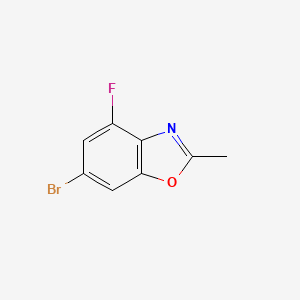
![N-(3-methoxypropyl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2516679.png)
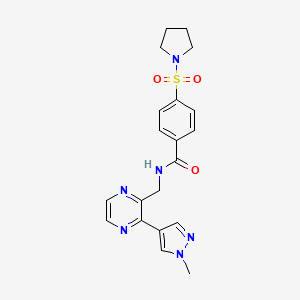
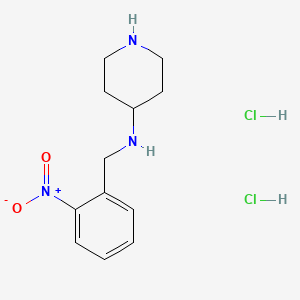
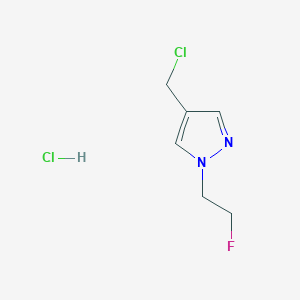
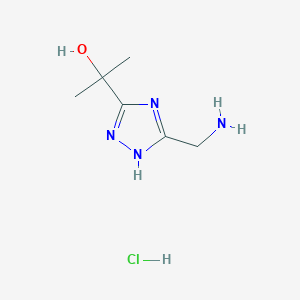
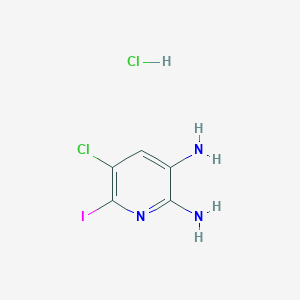
![2-(methyl(1-phenyl-4-(o-tolylamino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol](/img/structure/B2516691.png)
